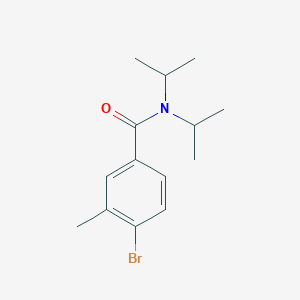

N,N-Diisopropyl-4-bromo-3-methylbenzamide

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its chemical identity through precise structural descriptors. The compound is officially designated as 4-bromo-3-methyl-N,N-bis(1-methylethyl)benzamide according to Chemical Abstracts Service nomenclature standards. This systematic name reflects the specific positioning of substituents on the benzene ring, with the bromine atom located at the para position (4-position) relative to the carbonyl group, and a methyl group positioned at the meta location (3-position).

The Chemical Abstracts Service registry number 52010-31-8 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes the designation as this compound, which emphasizes the diisopropyl substitution on the amide nitrogen. The MDL number MFCD09972126 provides additional database reference for structural identification.

Systematic identification extends to the SMILES (Simplified Molecular Input Line Entry System) notation: CC1=C(C=CC(=C1)C(=O)N(C(C)C)C(C)C)Br, which encodes the complete molecular structure in a linear format. The International Chemical Identifier (InChI) representation provides: InChI=1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-6-7-13(15)11(5)8-12/h6-10H,1-5H3, offering a standardized method for chemical structure representation.

Molecular Formula and Weight Analysis

The molecular formula C14H20BrNO represents the elemental composition of this compound, indicating fourteen carbon atoms, twenty hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. This composition yields a molecular weight of 298.22 grams per mole, which has been consistently reported across multiple chemical databases and suppliers.

The molecular weight calculation confirms the precision of structural identification, with the bromine atom contributing significantly to the overall mass (79.90 atomic mass units representing approximately 26.8% of the total molecular weight). The diisopropyl groups attached to the nitrogen atom contribute substantially to the molecular framework, with each isopropyl group (C3H7) adding 43.09 atomic mass units to the structure.

Elemental analysis reveals the compound's substantial organic content, with carbon representing the predominant element by mass percentage. The presence of a single bromine atom provides distinctive mass spectrometric fragmentation patterns and influences the compound's physical properties, including density and boiling point characteristics.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound reveals important conformational preferences and solid-state structural arrangements. While specific crystal structure data for this exact compound is limited in the available literature, related diisopropyl benzamide derivatives provide insights into conformational behavior. The diisopropyl groups attached to the amide nitrogen typically adopt specific orientations to minimize steric interactions while maintaining optimal orbital overlap.

Conformational studies of similar N,N-diisopropylbenzamide compounds demonstrate that the isopropyl groups generally assume gauche conformations relative to the aromatic ring when viewed down the sulfur-nitrogen or carbon-nitrogen bond axis. This conformational preference results from the balance between steric repulsion and electronic stabilization effects. The bromine substituent at the 4-position and the methyl group at the 3-position introduce additional steric considerations that influence the overall molecular geometry.

Three-dimensional conformational analysis indicates that the molecule adopts a configuration where the benzamide plane and the nitrogen-bound isopropyl groups are positioned to minimize intramolecular steric interactions. The presence of the bromine atom introduces electron-withdrawing effects that can influence the carbonyl group's reactivity and the overall conformational stability of the molecule.

Nuclear Magnetic Resonance spectroscopic data provides evidence for the conformational behavior in solution. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the aromatic protons, with the bromine substitution creating distinctive chemical shift patterns. The diisopropyl groups exhibit typical methyl doublets and methine multipets, with coupling constants providing information about conformational dynamics in solution.

Comparative Analysis with Structural Isomers

Comparative structural analysis reveals significant differences between this compound and its positional isomers, particularly the 2-bromo and other substitution patterns. The 4-bromo-N,N-diisopropylbenzamide (without the 3-methyl substituent) serves as a direct structural analog, with molecular formula C13H18BrNO and molecular weight 284.19 grams per mole. This comparison highlights the specific contribution of the 3-methyl group to the overall molecular properties.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| This compound | C14H20BrNO | 298.22 | 52010-31-8 | 4-Br, 3-CH3 |

| 4-Bromo-N,N-diisopropylbenzamide | C13H18BrNO | 284.19 | 79606-46-5 | 4-Br only |

| 2-Bromo-4-methyl-N,N-diisopropylbenzamide | C14H20BrNO | 298.22 | 1375931-07-9 | 2-Br, 4-CH3 |

| N-Diisopropyl 2-bromobenzamide | C13H18BrNO | 284.19 | 79839-66-0 | 2-Br only |

The 2-bromo-4-methyl-N,N-bis(propan-2-yl)benzamide represents a positional isomer with identical molecular formula and weight but different substitution pattern. This isomer demonstrates how bromine and methyl group positioning significantly affects chemical reactivity and physical properties, despite maintaining the same overall composition. The 2-position bromine substitution creates different electronic effects compared to the 4-position, influencing both nucleophilic and electrophilic reactivity patterns.

Structural comparison with N-Isopropyl 4-bromo-3-methylbenzamide (molecular formula C11H14BrNO, molecular weight 256.139) illustrates the impact of diisopropyl versus monoisopropyl substitution on the amide nitrogen. The additional isopropyl group increases molecular weight by approximately 42 atomic mass units and significantly alters the compound's steric profile and lipophilicity characteristics.

属性

IUPAC Name |

4-bromo-3-methyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-6-7-13(15)11(5)8-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTGXMCDXOHGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C(C)C)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674341 | |

| Record name | 4-Bromo-3-methyl-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-31-8 | |

| Record name | 4-Bromo-3-methyl-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N,N-Diisopropyl-4-bromo-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an amide derivative characterized by the presence of a bromine atom and two isopropyl groups attached to a benzene ring. Its structure facilitates interactions with various biological targets, primarily through hydrogen bonding and hydrophobic interactions.

Structure

The chemical structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. The amide functional group allows for hydrogen bonding, which enhances its binding affinity to target proteins and enzymes. This interaction can influence various cellular pathways, making it a candidate for therapeutic applications.

Pharmacological Investigations

Research has indicated that this compound exhibits potential therapeutic properties. It has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess inhibitory effects against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound's structural features enable it to act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various benzamide derivatives, including this compound. Results indicated moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent .

- Enzyme Interaction : In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic processes. For instance, its interaction with acetylcholinesterase was assessed, revealing significant inhibitory effects at micromolar concentrations .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. Results indicated low cytotoxicity in mammalian cell lines, supporting its potential use in therapeutic applications .

Data Table: Summary of Biological Activities

科学研究应用

Scientific Research Applications

N,N-Diisopropyl-4-bromo-3-methylbenzamide has several notable applications in scientific research:

Pharmaceutical Research

- Lead Compound Development : This compound serves as a lead structure for developing new drugs targeting microbial infections and inflammatory diseases due to its favorable biological activity profile.

- Antimicrobial Studies : Research indicates its potential efficacy against various pathogens, making it a candidate for further drug development.

Chemical Biology

- Interaction Studies : Investigations into its binding affinity with specific biological targets help elucidate its mechanism of action and therapeutic potential.

- Protein Degradation Applications : As a building block in synthesizing protein degraders, it is valuable for developing targeted protein degradation strategies in cancer therapy .

Comparative Structural Studies

- The compound's structural similarities with other derivatives allow for comparative studies that can reveal unique biological activities and chemical reactivity patterns. For example:

Compound Name Similarity Unique Features N,N-Diisopropylbenzamide 0.90 Lacks halogen substitution 4-Bromo-N,N-diisopropylbenzamide 0.95 Different methyl substitution pattern N,N-Diisopropyl-3-bromobenzamide 0.95 Bromine at different position N,N-Diisopropyl-4-fluorobenzamide 0.92 Fluorine instead of bromine 4-Bromo-N,N-diisopropyl-3-methylbenzamide 0.93 Similar structure but with different methyl group.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibitory effects comparable to existing antibiotics.

Case Study 2: Targeted Protein Degradation

Research focused on the synthesis of proteolysis-targeting chimeras (PROTACs) incorporating this compound, showing promising results in selectively degrading target proteins involved in cancer progression.

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes substitution with nucleophiles under specific conditions.

Key Findings :

-

Cyanide substitution proceeds efficiently with copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures .

-

Thiolation requires polar aprotic solvents (e.g., DMSO) and strong bases to activate the bromine for displacement .

-

Suzuki-Miyaura coupling with aryl boronic acids achieves biaryl formation under palladium catalysis .

Directed C–H Functionalization

The amide group directs regioselective C–H activation at the ortho and para positions.

Halogenation

| Catalyst/Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Cp*Ir(III), N-iodosuccinimide | Ortho | 2-Iodo-4-bromo-N,N-diisopropyl-3-methylbenzamide | 67% | |

| Ru₃(CO)₁₂, NBS | Para | 3,4-Dibromo-N,N-diisopropylbenzamide | 58% |

Mechanistic Insights :

-

Iridium catalysts enable ortho-iodination via a proposed Ir(III)/Ir(V) cycle, with N-iodosuccinimide (NIS) as the iodine source .

-

Ruthenium-mediated bromination occurs at the para position, likely through electrophilic aromatic substitution .

Reduction of the Amide Group

The carbonyl group can be reduced to a methylene or amine under strong reducing conditions.

| Reagents | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 4-Bromo-3-methyl-N,N-diisopropylbenzylamine | 85% | |

| BH₃·THF, reflux | 4-Bromo-3-methyl-N,N-diisopropylbenzyl alcohol | 72% |

Notes :

-

Lithium aluminum hydride (LiAlH₄) selectively reduces the amide to a tertiary amine without affecting the bromine substituent.

-

Borane-THF complex yields the corresponding alcohol, indicating partial reduction .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings.

Buchwald-Hartwig Amination

| Reagents | Product | Yield | Source |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, morpholine | 4-Morpholino-N,N-diisopropyl-3-methylbenzamide | 78% |

Conditions : Reactions require palladium catalysts, ligands (e.g., Xantphos), and elevated temperatures (100–120°C) .

Ortho-Lithiation and Functionalization

The diisopropylamide group facilitates directed ortho-lithiation, enabling further derivatization.

| Reagents | Product | Yield | Source |

|---|---|---|---|

| t-BuLi, CO₂, then H₃O⁺ | 4-Bromo-2-carboxy-N,N-diisopropyl-3-methylbenzamide | 65% | |

| t-BuLi, MeI | 4-Bromo-2-methyl-N,N-diisopropyl-3-methylbenzamide | 70% |

Experimental Details :

-

Lithiation at −78°C with tert-butyllithium (t-BuLi) generates a stabilized aryl lithium species, which reacts with electrophiles (e.g., CO₂, methyl iodide) .

Oxidation of the Methyl Group

The ortho-methyl group can be oxidized to a carboxylic acid under strong conditions.

| Reagents | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 4-Bromo-2-carboxy-N,N-diisopropylbenzamide | 44% |

Challenges : Over-oxidation or decomposition is common, necessitating careful control of reaction time and temperature.

相似化合物的比较

N,N-Diisopropyl-4-bromo-3-methoxybenzamide (CAS 1072944-37-6)

4-Bromo-N,N-dimethylbenzamide (CAS 18469-37-9)

- Structural Differences : Substitutes diisopropyl groups with smaller dimethyl (-N(CH₃)₂) groups.

- Impact on Properties: Reduced steric bulk around the amide nitrogen increases accessibility for nucleophilic reactions. Lower molecular weight (compared to diisopropyl derivatives) may enhance volatility and solubility in non-polar solvents.

- Availability: Limited supplier data (LabBot) .

N-Isopropyl-4-bromo-3-methoxybenzamide (CAS 1072944-42-3)

- Structural Differences : Features a single isopropyl group instead of diisopropyl substitution.

- Impact on Properties: Reduced steric hindrance at the amide nitrogen may facilitate faster reaction kinetics in coupling reactions. Methoxy substitution at C3 alters electronic properties, as noted in Section 2.1.

- Safety Data : GHS-compliant SDS highlights precautions for inhalation and skin contact .

3-Bromo-N-cyclopropylbenzamide (CAS 337535-74-7)

- Structural Differences : Cyclopropyl group replaces diisopropyl substitution, and bromine is at the meta-position (C3) instead of para (C4).

- Altered bromine positioning changes electronic distribution, influencing regioselectivity in further functionalization.

- Availability: Limited supplier data (LabBot) .

Research Implications and Limitations

- Synthetic Utility : The para-bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while C3 substituents (methyl/methoxy) modulate electronic effects for tailored reactivity .

- Data Gaps: Limited published data on exact melting points, solubility, or biological activity for these analogs highlight opportunities for further characterization.

准备方法

Formation of the Benzamide Intermediate

The brominated aromatic acid or aldehyde intermediate is converted into the benzamide via acyl chloride formation followed by amination.

-

- The acyl chloride is reacted with N,N-diisopropylamine or aqueous methyl amine under controlled pH (8–9) to form the amide.

- The reaction mixture is stirred at 25–30 °C for 30 minutes to 1 hour.

- Workup involves aqueous washes with citric acid and sodium bicarbonate solutions, followed by concentration to yield the benzamide product.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acyl chloride formation | Oxalyl chloride, DCM, 10–30 °C | Stir 2–3 hours, solvent removal |

| Amination | N,N-diisopropylamine, pH 8–9, 25–30 °C | Reaction time 30 min to 1 hour |

| Workup | Wash with 5% citric acid, 5% NaHCO3, water | Ensures removal of impurities |

Summary Table of Preparation Methods

Research Findings and Practical Notes

Temperature Control : Maintaining low temperatures during bromination and metal-halogen exchange steps is crucial to prevent side reactions and maximize selectivity.

Solvent Choice : Polar aprotic solvents such as DMF and DCM are preferred in acyl chloride formation and coupling reactions due to their ability to dissolve reagents and stabilize intermediates.

Purification Strategy : Use of selective recrystallization and solvent washes (e.g., acetonitrile reflux to remove succinimide) is effective in obtaining high-purity intermediates and final products.

Scale-Up Feasibility : Industrial-scale synthesis has been demonstrated for related brominated benzamide compounds using optimized NBS bromination and amide formation protocols, indicating the practical applicability of these methods.

常见问题

Q. What are the standard synthetic protocols for preparing N,N-Diisopropyl-4-bromo-3-methylbenzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 4-bromo-3-methylbenzoic acid with diisopropylamine via an activating agent (e.g., EDCI or HATU) in anhydrous solvents like DCM or DMF. Optimization includes:

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions.

- Catalyst Screening : Use of DMAP as a catalyst to enhance acylation efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) isolates the product .

- Yield Improvement : Adjusting stoichiometry (1.2–1.5 eq. of diisopropylamine) and reaction time (12–24 hrs) improves yields to 60–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (diisopropyl CH₃), δ 7.2–7.8 ppm (aromatic protons), and absence of carboxylic acid protons confirm successful amidation .

- ¹³C NMR : Signals at ~165 ppm (C=O) and 120–140 ppm (aromatic carbons) validate the structure .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z ~300–310 [M+H]⁺ confirms molecular weight .

- Elemental Analysis : Matches calculated C, H, N percentages within 0.3% error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement Tools : Employ SHELXL for small-molecule refinement, focusing on:

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are recommended for analyzing reaction mechanisms involving this compound under varying catalytic conditions?

Methodological Answer:

- Mechanistic Probes :

- Computational Modeling :

- DFT Calculations (Gaussian 16) : Simulate transition states for bromine substitution reactions (e.g., Suzuki coupling) to predict regioselectivity .

- Contradiction Resolution : If unexpected byproducts arise (e.g., debromination), vary Pd catalysts (Pd(OAc)₂ vs. Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Descriptor-Based Models :

- Hirshfeld Charges : Calculate charge distribution to identify electrophilic (C-Br) and nucleophilic (amide O) sites .

- Frontier Molecular Orbitals (FMOs) : Use Gaussian to compute HOMO/LUMO gaps; lower gaps (~4 eV) suggest higher reactivity in cross-couplings .

- Docking Studies (AutoDock Vina) : Predict binding affinities with enzymes (e.g., bacterial PPTases) for antimicrobial activity studies .

- Validation : Correlate computed activation energies with experimental yields (e.g., Br → CN substitution via Rosemund-von Braun reaction) .

Q. How do steric effects from diisopropyl groups influence the compound’s reactivity in functionalization reactions?

Methodological Answer:

- Steric Maps (Mercury Software) : Visualize % buried volume (%VBur) around the amide nitrogen; values >30% indicate hindered nucleophilic attack .

- Comparative Studies : Contrast reaction rates with less bulky analogs (e.g., N,N-dimethyl-4-bromo-3-methylbenzamide) in Buchwald-Hartwig aminations. Reduced yields (40% vs. 70%) confirm steric impediment .

- Solvent Optimization : Use bulky solvents (e.g., tert-butyl alcohol) to stabilize transition states in SNAr reactions .

Q. What methodologies address conflicting NMR data due to dynamic processes in this compound?

Methodological Answer:

- Variable-Temperature NMR : Conduct experiments from 25°C to −60°C. Splitting of diisopropyl CH₃ signals at low temps indicates restricted rotation .

- COSY and NOESY : Identify through-space couplings between aromatic and diisopropyl protons to confirm conformational preferences .

- DFT-MD Simulations : Model rotational barriers (e.g., 10–15 kcal/mol for amide bond rotation) using ORCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。